molecular formula C10H10N2O2 B2476440 Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1638764-87-0

Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B2476440
CAS No.: 1638764-87-0
M. Wt: 190.202
InChI Key: CTFHBVXIRMBQJC-UHFFFAOYSA-N
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Description

Historical Context of Pyrrolopyridine Development

Pyrrolopyridines emerged as critical scaffolds in heterocyclic chemistry during the mid-20th century. Early work on azaindoles (nitrogen-containing bicyclic systems) laid the foundation for their exploration. For instance, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) was first isolated from coal tar in 1943, while synthetic routes for related derivatives were developed via Madelung cyclization and Fischer indole-type reactions. By the 1960s, advances in regioselective functionalization enabled the synthesis of substituted pyrrolopyridines, including methyl ester derivatives. The target compound, methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, represents a modern iteration of these efforts, optimized for applications in medicinal chemistry and materials science.

Table 1: Key Milestones in Pyrrolopyridine Chemistry

Year Discovery/Advancement Significance
1943 Isolation of 7-azaindole First natural pyrrolopyridine identified
1969 Electrophilic substitution studies Established reactivity patterns for functionalization
2020 PDE4B inhibitor development Demonstrated therapeutic potential of carboxylate derivatives

Nomenclature and Systematic Classification

The compound’s IUPAC name, This compound , reflects its structure:

  • Pyrrolo[2,3-b]pyridine : A fused bicyclic system with a pyrrole ring (positions 1–5) attached to pyridine at positions 2 and 3.
  • 6-Methyl : A methyl group at position 6 of the pyridine ring.
  • 2-Carboxylate : A methyl ester substituent at position 2 of the pyrrole ring.

Alternative naming conventions include:

  • 7-Azaindole-2-carboxylic acid methyl ester (common name)
  • 6-Methyl-7-azaindole-2-carboxylate (simplified variant)

Table 2: Nomenclature Comparison

System Name
IUPAC This compound
Common 6-Methyl-7-azaindole-2-carboxylate
CAS 1638764-87-0

Position in Heterocyclic Chemistry

This compound belongs to the pyrrolopyridine family, a subclass of nitrogen-rich bicyclic heterocycles. Its structural features include:

  • Aromaticity : The 10 π-electron system satisfies Hückel’s rule, enabling participation in π-stacking interactions.
  • Functional Groups :
    • The methyl ester at C2 enhances solubility and serves as a handle for further derivatization.
    • The C6 methyl group modulates electronic effects, influencing reactivity at adjacent positions.

Figure 1: Molecular Structure
$$
\begin{array}{ccc}
& \text{O} & \
& || & \
\text{CH}3\text{O} - \text{C} - \text{N} & & \text{CH}3 \
& | & \
& \text{N} & \
& | & \
& \text{C} - \text{N} & \
\end{array}
$$
Simplified representation highlighting key substituents.

The compound’s versatility is evident in its roles as:

  • A kinase inhibitor scaffold (e.g., FGFR1-3 targeting).
  • A precursor for phosphodiesterase 4B (PDE4B) inhibitors .
  • A building block in metal-organic frameworks due to its chelating nitrogen atoms.

Table 3: Comparative Reactivity of Pyrrolopyridine Derivatives

Position Reactivity Example Transformation
C3 Electrophilic substitution (e.g., nitration) Nitration → 3-nitro derivative
C2 Nucleophilic acyl substitution Ester hydrolysis → carboxylic acid
C6 Radical methylation Methylation → 6,6-dimethyl analog

Properties

IUPAC Name

methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-7-5-8(10(13)14-2)12-9(7)11-6/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFHBVXIRMBQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification to form the desired product. The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites, depending on the reagent and conditions:

Reagent Conditions Product Reference
Potassium permanganateAqueous acidic medium6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (via ester oxidation)
Chromium trioxide (CrO₃)Polar aprotic solvent, 60°CN-Oxide derivatives (via pyrrole ring oxidation)

The methyl group at the 6-position is resistant to mild oxidants but may undergo oxidation under harsher conditions to form a ketone or carboxylic acid. The pyrrole ring is susceptible to electrophilic oxidation, forming N-oxide derivatives.

Reduction Reactions

Reduction primarily targets the ester group and unsaturated bonds:

Reagent Conditions Product Reference
Sodium borohydrideMethanol, 25°C6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-methanol
H₂/Pd-CEthanol, 50 psiPartially saturated pyrrolopyridine derivatives

The ester group is reduced to a primary alcohol, while catalytic hydrogenation partially saturates the aromatic system.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Conditions Reagent Product Reference
1M HCl, refluxHydrochloric acid6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
1M NaOH, 80°CSodium hydroxideSodium salt of the carboxylic acid

The carboxylic acid derivative (CID 71721017) is a key intermediate for further functionalization .

Substitution Reactions

Electrophilic substitution occurs at the pyrrole ring’s 3- and 5-positions due to electron-rich regions:

Reagent Conditions Product Reference
Bromine (Br₂)DCM, 0°C3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
HNO₃/H₂SO₄0–5°CNitro derivatives (position varies with directing groups)

Bromination at the 3-position is confirmed by the synthesis of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate . Nitration remains theoretical but aligns with analogous pyrrolopyridine reactivity.

Stabilization via N-Methylation

N-Methylation of the pyrrole nitrogen prevents oxidative degradation:

Reagent Conditions Product Reference
Methyl iodideK₂CO₃, DMF, 80°C1-Methyl-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This modification, inspired by kinase inhibitor studies , enhances stability while retaining core reactivity.

Mechanistic Insights

  • Oxidation : The pyrrole ring’s electron density drives N-oxide formation, while ester oxidation follows nucleophilic acyl substitution.

  • Reduction : Ester reduction proceeds via a tetrahedral intermediate, and hydrogenation follows catalytic surface adsorption.

  • Substitution : Bromination occurs via electrophilic aromatic substitution, directed by the pyrrole ring’s π-electron system .

Scientific Research Applications

Biological Activities

Research has demonstrated that methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exhibits a range of biological activities:

Anticancer Activity

Studies indicate that derivatives of pyrrolo[2,3-b]pyridine possess significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study highlighted the efficacy of similar compounds in targeting cancer cells with specific molecular profiles .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against bacteria and fungi. Research utilizing disc diffusion methods revealed that certain derivatives exhibited strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans .

Anti-inflammatory Effects

Pyrrolo[2,3-b]pyridine derivatives have been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy:

Substituent Effect on Activity Reference
Methyl GroupEnhances lipophilicity and bioavailability
Carboxylate GroupCritical for binding interactions with biological targets

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

Development of Anticancer Agents

A recent study synthesized a series of pyrrolo[2,3-b]pyridine derivatives and evaluated their anticancer activity against multiple cell lines. The findings suggested that modifications at the 6-position significantly enhanced potency against specific cancer types .

Antimicrobial Drug Development

Another investigation focused on the antimicrobial potential of this compound class, leading to the identification of lead compounds for further development into new antibiotics capable of overcoming resistant strains .

Mechanism of Action

The mechanism of action of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing their function. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Structure : Chlorine replaces the methyl group at position 5.
  • Applications : Used as a synthetic intermediate for drugs and pesticides. The electron-withdrawing chlorine substituent enhances reactivity in electrophilic substitution and deoxygenation reactions compared to the methyl analogue .
  • Synthesis : Prepared via chlorination of the parent pyrrolopyridine ester .

Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Structure : Trifluoromethyl group at position 6.
  • Properties : Increased lipophilicity (Mol. Wt. 244.17 g/mol) due to the CF₃ group, which may improve blood-brain barrier penetration in drug candidates .

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Derivatives

  • Structure : Ethyl ester and positional isomerism (pyrrolo[2,3-c ]pyridine vs. [2,3-b ]).
  • Synthesis : Prepared via hydrogenation of nitro intermediates over Pd/C, yielding 60–85% depending on substituents (e.g., 5-methoxy derivative: 85% yield) .

Thienopyridine Analogues

Methyl 6-methyl-3-[(3,4,5-trimethoxyphenyl)amino]thieno[2,3-b]pyridine-2-carboxylate

  • Structure: Thiophene replaces the pyrrole ring (thieno[2,3-b]pyridine vs. pyrrolo[2,3-b]pyridine).
  • Biological Activity : Demonstrates antiproliferative activity against four tumor cell lines (e.g., IC₅₀ < 1 µM) and inhibits tubulin polymerization. The thiophene ring enhances π-stacking interactions with biological targets compared to pyrrole .

Functionalized Derivatives in Drug Discovery

IND31119 (Methyl 1-isopentyl-3-(2-methoxyacetamido)-5-((6-methylhept-5-en-2-yl)amino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)

  • Structure : Multiple substituents at positions 1, 3, and 3.
  • Activity : Selective inhibitor of PfHsp90 (malaria parasite heat shock protein) with minimal cytotoxicity in yeast models. Demonstrates the importance of side-chain modifications for target specificity .

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula Mol. Wt. (g/mol) CAS Number Key Substituent
Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C₁₀H₁₀N₂O₂ 190.20 1638764-87-0 6-methyl
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C₉H₇ClN₂O₂ 210.62 Not provided 6-chloro
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C₁₀H₇F₃N₂O₂ 244.17 EN300-317546 6-CF₃
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate C₁₁H₁₂N₂O₃ 220.23 Not provided 5-methoxy

Biological Activity

Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its antiproliferative effects, mechanisms of action, and related studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₉N₂O₂
  • Molecular Weight : 189.19 g/mol
  • CAS Number : 1935542-29-2

The compound features a pyrrolo-pyridine core, which is a common scaffold in medicinal chemistry known for various biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of pyridine derivatives, including this compound. The following table summarizes the IC₅₀ values of various derivatives against different cancer cell lines:

CompoundCell LineIC₅₀ (μM)
This compoundHeLa4.5
This compoundA5495.2
This compoundMDA-MB-2316.0

These values indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent .

The mechanisms underlying the antiproliferative activity of this compound can be attributed to several factors:

  • Cell Cycle Arrest : Studies suggest that pyridine derivatives can induce cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation.
  • Apoptosis Induction : The compound may promote apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.
  • Inhibition of Key Enzymes : Pyridine derivatives often act by inhibiting enzymes involved in cancer cell metabolism and proliferation, such as topoisomerases and kinases .

Study on Antiproliferative Effects

A comprehensive study evaluated the biological activity of several pyridine derivatives, including this compound. The research involved:

  • In vitro assays on various cancer cell lines (HeLa, A549, MDA-MB-231).
  • Measurement of IC₅₀ values to determine potency.

The results indicated that modifications to the pyridine structure could enhance antiproliferative activity significantly. For instance, compounds with hydroxyl (-OH) or methoxy (-OCH₃) groups exhibited lower IC₅₀ values compared to their counterparts lacking these groups .

Comparative Analysis with Other Compounds

A comparative analysis was conducted with other known antiproliferative agents. The following table summarizes the findings:

CompoundIC₅₀ (μM)Mechanism of Action
This compound4.5Induces apoptosis; inhibits kinases
Doxorubicin0.5Topoisomerase II inhibitor
Cisplatin0.8DNA cross-linking agent

This analysis highlights that while this compound is less potent than traditional chemotherapeutics like doxorubicin and cisplatin, it still shows promise as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation reactions. A common approach involves starting with a pyrrolopyridine core, followed by methylation and esterification. For example, brominated analogs (e.g., ethyl 6-bromo derivatives) are synthesized using palladium-catalyzed cross-coupling reactions or nucleophilic substitutions . To ensure purity, orthogonal purification techniques like column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol/water mixtures) are recommended. Analytical HPLC with UV detection (C18 column, acetonitrile/water mobile phase) is critical for assessing purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve the aromatic protons (δ 6.8–8.2 ppm) and ester methyl groups (δ 3.7–4.0 ppm). 2D NMR (HSQC, HMBC) confirms connectivity between the pyrrole and pyridine rings .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak (e.g., m/z 219.09 for C₁₁H₁₀N₂O₂) .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) monitors purity and stability under accelerated degradation conditions (e.g., 40°C/75% RH) .

Q. How does the methyl substituent at position 6 influence the compound’s physicochemical properties?

  • Methodological Answer : The 6-methyl group enhances lipophilicity (logP ~2.1) compared to unsubstituted analogs, as calculated via computational tools like MarvinSketch. This modification improves membrane permeability in cellular assays, validated using Caco-2 monolayer models. Solubility in aqueous buffers (e.g., PBS pH 7.4) can be assessed via shake-flask method with UV quantification .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine analogs?

  • Methodological Answer : Discrepancies in activity (e.g., FGFR inhibition vs. off-target effects) require systematic profiling:

  • Target Validation : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to confirm FGFR1–4 inhibition .
  • SAR Studies : Compare methyl, bromo, and ester-substituted analogs (e.g., methyl 5-bromo derivatives) to isolate substituent effects .
  • Crystallography : Co-crystallize the compound with FGFR2 to map binding interactions (e.g., hydrogen bonding with Asp641) .

Q. How can computational modeling predict the compound’s interaction with fibroblast growth factor receptors (FGFRs)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model binding poses in FGFR’s ATP-binding pocket. Key parameters include grid box centered on Asp641 and Lys514 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with FGFR2’s hinge region .
  • Free Energy Calculations : MM-GBSA estimates binding affinity (ΔG ~-9.5 kcal/mol for potent analogs) .

Q. What experimental approaches optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Xantphos-Pd-G3 for Suzuki-Miyaura couplings; the latter reduces side products in brominated intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h for esterification steps (80°C, DMF, K₂CO₃) .
  • In Situ Monitoring : Use FTIR to track carbonyl peak (1700 cm⁻¹) formation during esterification .

Q. How does the compound’s stability under physiological conditions impact its suitability for in vivo studies?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h; quantify degradation via LC-MS. Methyl esters typically show <10% hydrolysis at 37°C .
  • Plasma Stability : Incubate with mouse plasma (37°C, 1h); >80% remaining indicates suitability for IV administration .

Methodological Challenges & Data Analysis

Q. What analytical techniques differentiate positional isomers (e.g., 5-methyl vs. 6-methyl) in pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer :

  • 2D NMR : NOESY correlations distinguish methyl groups on adjacent vs. distal positions. For 6-methyl, a NOE between methyl protons and H-3 is observed .
  • X-ray Crystallography : Resolves spatial arrangement; 6-methyl derivatives show a dihedral angle of 5.2° between pyrrole and pyridine rings .

Q. How can researchers address low yields in esterification steps during synthesis?

  • Methodological Answer :

  • Solvent Optimization : Replace DCM with THF to improve solubility of carboxylate intermediates .
  • Acid Scavengers : Use Hünig’s base (DIPEA) instead of pyridine to minimize side reactions .
  • Microwave Irradiation : Enhance reaction efficiency (yield increases from 45% to 72%) .

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